molecular formula C101H157N33O24S B074442 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid CAS No. 1285-85-4

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B074442
CAS No.: 1285-85-4
M. Wt: 2249.6 g/mol
InChI Key: UKJCLEMFCYKKPS-FKOMBOBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adrenocorticotropic hormone alpha (1-18) is a peptide hormone derived from the larger precursor molecule, pro-opiomelanocortin. This hormone is produced in the anterior pituitary gland and plays a crucial role in the hypothalamic-pituitary-adrenal axis. It stimulates the adrenal cortex to release glucocorticoids, which are vital for stress response, metabolism, and immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adrenocorticotropic hormone alpha (1-18) can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of adrenocorticotropic hormone alpha (1-18) involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured in bioreactors, and the peptide is harvested, purified, and formulated for various applications .

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone alpha (1-18) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adrenocorticotropic hormone alpha (1-18) has numerous applications in scientific research:

Mechanism of Action

Adrenocorticotropic hormone alpha (1-18) exerts its effects by binding to the melanocortin 2 receptor on the surface of adrenocortical cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate activates protein kinase A, which in turn stimulates the synthesis and release of glucocorticoids from the adrenal cortex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adrenocorticotropic hormone alpha (1-18) is unique due to its specific sequence and its role in stimulating glucocorticoid release. Its shorter length compared to the full-length adrenocorticotropic hormone makes it a valuable tool for studying the minimal sequence required for biological activity .

Properties

CAS No.

1285-85-4

Molecular Formula

C101H157N33O24S

Molecular Weight

2249.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C101H157N33O24S/c1-56(2)82(96(155)118-52-79(138)120-65(23-9-12-37-102)85(144)122-66(24-10-13-38-103)86(145)123-67(26-15-40-113-99(106)107)87(146)127-72(98(157)158)28-17-42-115-101(110)111)133-95(154)78-29-18-43-134(78)97(156)71(25-11-14-39-104)121-80(139)51-117-84(143)75(47-59-49-116-64-22-8-7-21-62(59)64)130-88(147)68(27-16-41-114-100(108)109)124-91(150)74(45-57-19-5-4-6-20-57)129-93(152)76(48-60-50-112-55-119-60)131-89(148)69(34-35-81(140)141)125-90(149)70(36-44-159-3)126-94(153)77(54-136)132-92(151)73(128-83(142)63(105)53-135)46-58-30-32-61(137)33-31-58/h4-8,19-22,30-33,49-50,55-56,63,65-78,82,116,135-137H,9-18,23-29,34-48,51-54,102-105H2,1-3H3,(H,112,119)(H,117,143)(H,118,155)(H,120,138)(H,121,139)(H,122,144)(H,123,145)(H,124,150)(H,125,149)(H,126,153)(H,127,146)(H,128,142)(H,129,152)(H,130,147)(H,131,148)(H,132,151)(H,133,154)(H,140,141)(H,157,158)(H4,106,107,113)(H4,108,109,114)(H4,110,111,115)/t63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1

InChI Key

UKJCLEMFCYKKPS-FKOMBOBKSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Key on ui other cas no.

1285-85-4

sequence

SYSMEHFRWGKPVGKKRR

Synonyms

1-18 ACTH
ACTH a(1-18)
ACTH alpha (1-18)
ACTH alpha(1-18)
alpha 1-18 ACTH

Origin of Product

United States

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